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molecular formula C7H4Cl2O3 B8734174 2,3-Dichloro-4-hydroxybenzoic acid CAS No. 66584-09-6

2,3-Dichloro-4-hydroxybenzoic acid

Cat. No. B8734174
M. Wt: 207.01 g/mol
InChI Key: MWQVQEFJAIFHFZ-UHFFFAOYSA-N
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Patent
US04092352

Procedure details

To 20.7 g (0.1 mole) off 2,3-dichloro-4-hydroxybenzoic acid was added 8 g of sodium hydroxide dissolved in 150 ml water. The solution was warmed to 60° and 12.6 g (0.1 mole) of dimethyl sulfate added. The mixture was then heated at 70° for 2 hours, cooled, acidified and filtered to yield 16.7 g. (75%) of the product, m.p. 224°-226°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([OH:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O>O>[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([O:12][CH3:19])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1Cl)O
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 60°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 70° for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield 16.7 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)O)C=CC(=C1Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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